2,4-dimethyl-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline
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Overview
Description
(E)-N-(2,4-DIMETHYLPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This particular compound features a nitrobenzodioxole moiety and a dimethylphenyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,4-DIMETHYLPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE typically involves the condensation reaction between an aldehyde and an amine. The reaction conditions often include:
Solvent: Common solvents such as ethanol or methanol.
Catalyst: Acid catalysts like hydrochloric acid or sulfuric acid.
Temperature: Mild heating to around 60-80°C to facilitate the reaction.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2,4-DIMETHYLPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The imine bond can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Formation of nitroaniline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated products.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-N-(2,4-DIMETHYLPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE depends on its interaction with molecular targets. It may act by:
Binding to enzymes: Inhibiting or modulating enzyme activity.
Interacting with receptors: Affecting signal transduction pathways.
Modifying cellular processes: Influencing cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2,4-DIMETHYLPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-4-YL)METHANIMINE
- (E)-N-(2,4-DIMETHYLPHENYL)-1-(5-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE
Uniqueness
(E)-N-(2,4-DIMETHYLPHENYL)-1-(6-NITRO-2H-1,3-BENZODIOXOL-5-YL)METHANIMINE is unique due to its specific substitution pattern on the benzodioxole ring and the presence of both nitro and imine functional groups. These features may impart distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C16H14N2O4 |
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Molecular Weight |
298.29 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-1-(6-nitro-1,3-benzodioxol-5-yl)methanimine |
InChI |
InChI=1S/C16H14N2O4/c1-10-3-4-13(11(2)5-10)17-8-12-6-15-16(22-9-21-15)7-14(12)18(19)20/h3-8H,9H2,1-2H3 |
InChI Key |
OZFHCCRPOFYAIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C |
Origin of Product |
United States |
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